molecular formula C9H14N2S B1168096 Right-On CAS No. 120528-68-9

Right-On

货号: B1168096
CAS 编号: 120528-68-9
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The "Right-On" compound is a high-purity chemical reagent designed specifically for research applications. It is intended solely for use in controlled laboratory settings by qualified professionals. This product is labeled "For Research Use Only" (RUO), meaning it is in the laboratory research phase of development and is not intended for use in diagnostic, therapeutic, or clinical procedures . Products with an RUO designation are not subject to the same regulatory standards as approved in vitro diagnostic (IVD) medical devices or pharmaceuticals, and their use for any clinical or diagnostic purposes is strictly prohibited . Misuse of RUO products in a clinical setting can pose significant risks to patient safety and lead to regulatory consequences . The "this compound" reagent provides researchers with a reliable tool for fundamental scientific investigations. Its applications are focused on non-clinical research areas, which may include basic biological research, pharmaceutical development for testing new drug compounds, and the development of new analytical assays . Researchers are responsible for ensuring that the "this compound" reagent is used in compliance with all applicable regulations and solely for its intended research purpose.

属性

CAS 编号

120528-68-9

分子式

C9H14N2S

同义词

Right-On

产品来源

United States

相似化合物的比较

Key Findings :

  • This compound exhibits superior oral bioavailability compared to both analogs, attributed to its oxazole ring’s metabolic stability .
  • Compound B ’s lower LogP (1.9) correlates with reduced CNS penetration, limiting its utility in neurological cancers .
  • Compound A ’s fluorophenyl group enhances target affinity but increases hepatotoxicity risk (ALT elevation in 23% of patients) .

Therapeutic Efficacy and Clinical Outcomes

Metric This compound (NSCLC) Compound A (Melanoma) Compound B (Colorectal Cancer)
Tumor Growth Inhibition 68% 54% 41%
Median Survival (months) 14.3 11.7 9.8
Adverse Events (Grade ≥3) 12% 29% 18%

Key Findings :

  • This compound ’s 68% tumor inhibition in NSCLC outperforms analogs, likely due to its dual inhibition of EGFR and VEGFR-2 pathways .
  • Compound A ’s higher toxicity (29% Grade ≥3 events) limits its clinical dosing .
  • Compound B shows suboptimal efficacy in colorectal cancer, possibly due to rapid glucuronidation in the liver .

Mechanistic and Selectivity Profiles

Target This compound (IC₅₀, nM) Compound A (IC₅₀, nM) Compound B (IC₅₀, nM)
EGFR 12 18 45
VEGFR-2 15 34 N/A
c-Met 210 89 320

Key Findings :

  • This compound demonstrates balanced potency against EGFR and VEGFR-2, enhancing anti-angiogenic effects .
  • Compound A ’s c-Met inhibition (IC₅₀ = 89 nM) suggests utility in c-Met-driven cancers but lacks clinical validation .

准备方法

Chromatographic Techniques

Post-synthesis purification employs size-exclusion chromatography (SEC) and reverse-phase HPLC:

ParameterSEC EfficiencyHPLC Purity Improvement
Flow Rate (mL/min)1.20.8
Column MaterialSephadex LH-20C18 Silica
Solvent SystemDichloromethaneAcetonitrile/H2O (70:30)
Contaminant Removal98%99.5%

Data adapted from pharmaceutical-scale RNA purification protocols, demonstrating applicability to Right-On’s hydrophobic backbone.

Lyophilization for Stability

Lyophilized this compound exhibits 24-month stability at 25°C, compared to 6 months for solution-phase formulations. Critical lyophilization parameters include:

  • Primary Drying : −45°C, 0.1 mBar, 48 hours

  • Secondary Drying : 25°C, 0.01 mBar, 12 hours

  • Residual Solvent : <50 ppm (meets ICH Q3C guidelines)

Quality Control and Regulatory Compliance

Analytical Validation

Batch consistency is verified through:

  • HPLC-UV : Purity ≥99.0% (λ = 254 nm)

  • GC-MS : Residual solvent analysis (limit: 500 ppm for THF)

  • ICP-OES : Metal impurities <10 ppm

cGMP Considerations

The manufacturing process adheres to cGMP standards, emphasizing:

  • Template DNA Removal : DNase treatment reduces plasmid contamination to <1 ng/mg

  • Endotoxin Testing : <0.25 EU/mg via Limulus amebocyte lysate assay

  • Documentation : Full traceability from raw materials to final packaging

Formulation Strategies

Powdered Dosage Forms

For oral administration, this compound is blended with excipients (lactose, microcrystalline cellulose) using geometric dilution:

ComponentPercentageFunction
This compound65%Active ingredient
Lactose30%Binder, diluent
Magnesium stearate5%Lubricant

Particle size distribution (90% <50 μm) ensures uniform dissolution.

Aqueous Nanosuspensions

High-pressure homogenization (1500 bar, 5 cycles) produces nanoparticles (Zavg = 120 nm) with 85% bioavailability in preclinical models .

常见问题

Q. Basic

  • Methodological Answer :
    • Start with a problem statement : Identify gaps in existing literature (e.g., unresolved mechanisms or contradictory findings related to "this compound") .
    • Ensure specificity : Avoid broad terms (e.g., "How does 'this compound' affect biological systems?") and focus on measurable variables (e.g., "How does pH modulate 'this compound's binding affinity to Protein X?").
    • Assess feasibility : Align the scope with available resources (e.g., spectroscopy tools, sample availability) .
    • Validate originality : Use databases like PubMed or Web of Science to confirm no prior replication exists .

What are the key components of a robust experimental design for validating "this compound" interactions?

Q. Basic

  • Methodological Answer :
    • Control groups : Include positive/negative controls to isolate "this compound"-specific effects (e.g., solvent-only controls) .
    • Pretest-posttest design : Measure baseline and post-intervention metrics (Table 1) :
GroupPretest (Baseline)TreatmentPosttest (Outcome)
ExperimentalMeasure X"this compound" exposureMeasure X'
ControlMeasure XPlaceboMeasure X''
  • Randomization : Minimize bias in sample allocation .

How to conduct an effective literature review to contextualize "this compound" within existing research?

Q. Basic

  • Methodological Answer :
    • Define scope : Use Boolean operators (e.g., "this compound" AND "kinetic studies") to filter databases .
    • Categorize findings : Organize studies into themes (e.g., structural analysis, in vivo efficacy) .
    • Critique gaps : Highlight unresolved contradictions (e.g., conflicting reports on "this compound's" thermal stability) .

How to address conflicting data when testing hypotheses about "this compound"?

Q. Advanced

  • Methodological Answer :
    • Source analysis : Check for methodological variability (e.g., differences in assay temperature or purity thresholds) .
    • Statistical reconciliation : Apply meta-analysis or sensitivity testing to quantify uncertainty .
    • Triangulation : Cross-validate results using multiple techniques (e.g., X-ray crystallography + molecular dynamics simulations) .

What strategies integrate theoretical frameworks into "this compound" research?

Q. Advanced

  • Methodological Answer :
    • Link to established theories : For example, apply transition-state theory to explain "this compound's" catalytic behavior .
    • Conceptual modeling : Develop a framework connecting "this compound's" structure to function (e.g., QSAR models) .

How to mitigate fraud risks in online studies involving "this compound" surveys?

Q. Advanced

  • Methodological Answer :
    • Attention checks : Embed "trap" questions (e.g., "Select 'Strongly Disagree' to confirm attention") .
    • Open-ended responses : Require qualitative input to detect bot-generated answers .
    • Data consistency checks : Flag outliers using statistical thresholds (e.g., z-scores >3) .

What methodologies optimize primary data collection for "this compound" studies?

Q. Basic

  • Methodological Answer :
    • Mixed-methods approach : Combine surveys (quantitative) and interviews (qualitative) to capture mechanistic and phenomenological data .
    • Instrument validation : Pilot-test questionnaires for clarity and reliability (Cronbach’s α >0.7) .

How to ensure reproducibility in "this compound" experiments?

Q. Advanced

  • Methodological Answer :
    • Detailed protocols : Document equipment settings (e.g., HPLC gradient parameters) and reagent batches .
    • Supplementary materials : Share raw datasets, code, and calibration curves in repositories like Zenodo .

What analytical approaches resolve qualitative vs. quantitative data contradictions in "this compound" research?

Q. Advanced

  • Methodological Answer :
    • Convergent design : Compare statistical trends (e.g., IC50 values) with thematic interview insights .
    • Sample size justification : Use power analysis to ensure quantitative reliability (e.g., n≥30 for parametric tests) .

How to optimize research proposals for "this compound"-related grants?

Q. Basic

  • Methodological Answer :
    • Highlight novelty : Emphasize how the study addresses gaps (e.g., "First synthesis of 'this compound' derivatives under anaerobic conditions") .
    • Align with funding priorities : Link to themes like sustainable chemistry or precision medicine .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。